1-Benzyl-3-iodo-1H-indole-2-carboxylic acid 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874972
InChI: InChI=1S/C16H12INO2/c17-14-12-8-4-5-9-13(12)18(15(14)16(19)20)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
SMILES:
Molecular Formula: C16H12INO2
Molecular Weight: 377.18 g/mol

1-Benzyl-3-iodo-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC15874972

Molecular Formula: C16H12INO2

Molecular Weight: 377.18 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-iodo-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C16H12INO2
Molecular Weight 377.18 g/mol
IUPAC Name 1-benzyl-3-iodoindole-2-carboxylic acid
Standard InChI InChI=1S/C16H12INO2/c17-14-12-8-4-5-9-13(12)18(15(14)16(19)20)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Standard InChI Key IHIVVFMAOSUJFC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)I

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Benzyl-3-iodo-1H-indole-2-carboxylic acid has a molecular weight of 377.18 g/mol and the IUPAC name 1-benzyl-3-iodoindole-2-carboxylic acid. Its structure combines an indole ring system fused to a benzyl group and functionalized with iodine and carboxylic acid moieties (Table 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₂INO₂
Molecular Weight377.18 g/mol
IUPAC Name1-Benzyl-3-iodoindole-2-carboxylic acid
Canonical SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)I
InChI KeyIHIVVFMAOSUJFC-UHFFFAOYSA-N

The iodine atom at C3 enhances reactivity for cross-coupling reactions, while the carboxylic acid group enables further derivatization via esterification or amidation .

Synthesis and Functionalization

Key Synthetic Routes

The synthesis of 1-benzyl-3-iodo-1H-indole-2-carboxylic acid involves sequential functionalization of the indole core (Figure 1):

Step 1: Iodination
Indole derivatives are iodinated at C3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF, achieving yields of 70–85% .

Step 2: Benzylation
N1-benzylation is performed via alkylation with benzyl bromide in the presence of a base such as potassium carbonate, yielding 1-benzyl-3-iodo-1H-indole.

Reaction TypeConditionsProductsYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O3-Arylindoles65–90
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynylindoles70–88
HeckPd(OAc)₂, PPh₃, NEt₃3-Vinylindoles60–75

These reactions enable the synthesis of tetra-substituted indoles for drug discovery pipelines .

Comparative Analysis of Related Compounds

Table 3: Structural and Functional Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
1-Benzyl-3-iodo-1H-indoleC₁₅H₁₂IN333.17Lacks C2 carboxylic acid
1-Benzyl-3-iodo-1H-indole-2-carbonitrileC₁₆H₁₁IN₂351.18Nitrile group at C2

The carboxylic acid derivative shows improved solubility in aqueous buffers compared to its nitrile counterpart, making it preferable for biological assays .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a precursor for prodrugs via esterification of the carboxylic acid group.

  • Targeted Drug Delivery: Conjugation with nanoparticles enhances tumor-specific uptake .

Material Science

  • Coordination Polymers: The carboxylic acid group binds metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks for gas storage.

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